molecular formula C9H18N2OS B13015463 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea

3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea

Cat. No.: B13015463
M. Wt: 202.32 g/mol
InChI Key: AVTVKZIAIHLYGA-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea is a synthetic organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylthietane with ethyl isocyanate and methylamine under anhydrous conditions. The reaction is carried out in a solvent such as benzene or toluene at elevated temperatures (around 80°C) for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thietane derivatives

Scientific Research Applications

3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

3-(2,2-dimethylthietan-3-yl)-1-ethyl-1-methylurea

InChI

InChI=1S/C9H18N2OS/c1-5-11(4)8(12)10-7-6-13-9(7,2)3/h7H,5-6H2,1-4H3,(H,10,12)

InChI Key

AVTVKZIAIHLYGA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)NC1CSC1(C)C

Origin of Product

United States

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